molecular formula C5H8Br2O B1610485 1,1-Dibromo-2-ethoxycyclopropane CAS No. 55249-20-2

1,1-Dibromo-2-ethoxycyclopropane

Cat. No.: B1610485
CAS No.: 55249-20-2
M. Wt: 243.92 g/mol
InChI Key: FJTFXBZANVKIIG-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-ethoxycyclopropane is an organic compound with the molecular formula C5H8Br2O. It is a cyclopropane derivative where two bromine atoms are attached to the same carbon atom, and an ethoxy group is attached to the adjacent carbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2-ethoxycyclopropane can be synthesized through the bromination of 2-ethoxycyclopropane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to its highly reactive and corrosive nature. The product is then isolated and purified using standard industrial techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-ethoxycyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-ethoxycyclopropanol or 2-ethoxycyclopropyl ethers.

    Elimination: Formation of ethoxy-substituted alkenes or alkynes.

    Reduction: Formation of 2-ethoxycyclopropane.

Scientific Research Applications

1,1-Dibromo-2-ethoxycyclopropane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dibromo-2-ethoxycyclopropane involves its reactivity towards nucleophiles and bases. The presence of two bromine atoms makes the compound highly electrophilic, allowing it to undergo nucleophilic substitution and elimination reactions. The ethoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibromo-2-methoxycyclopropane
  • 1,1-Dibromo-2-chlorocyclopropane
  • 1,1-Dibromo-2-fluorocyclopropane

Uniqueness

1,1-Dibromo-2-ethoxycyclopropane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties compared to its analogs. The ethoxy group can participate in hydrogen bonding and other interactions, making it distinct in terms of solubility and reactivity .

Properties

IUPAC Name

1,1-dibromo-2-ethoxycyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTFXBZANVKIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499613
Record name 1,1-Dibromo-2-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55249-20-2
Record name 1,1-Dibromo-2-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1-Dibromo-2-ethoxycyclopropane
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Reactant of Route 4
1,1-Dibromo-2-ethoxycyclopropane
Reactant of Route 5
1,1-Dibromo-2-ethoxycyclopropane
Reactant of Route 6
1,1-Dibromo-2-ethoxycyclopropane

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